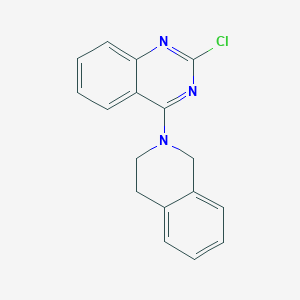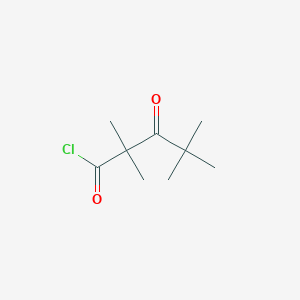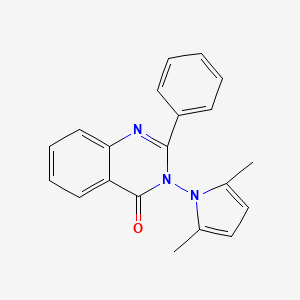
2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline is a complex organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinazoline with 3,4-dihydroisoquinoline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can undergo cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinazoline: A simpler compound with similar structural features.
3,4-Dihydroisoquinoline: Another related compound that forms part of the structure of 2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline.
Uniqueness
This compound is unique due to its combined structural features of both quinazoline and dihydroisoquinoline
Propiedades
Número CAS |
167648-82-0 |
|---|---|
Fórmula molecular |
C17H14ClN3 |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
2-chloro-4-(3,4-dihydro-1H-isoquinolin-2-yl)quinazoline |
InChI |
InChI=1S/C17H14ClN3/c18-17-19-15-8-4-3-7-14(15)16(20-17)21-10-9-12-5-1-2-6-13(12)11-21/h1-8H,9-11H2 |
Clave InChI |
XGSSJNBPYGUSEX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine](/img/structure/B12558550.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
